2,5-dichloro-N-methylaniline

Catalog No.
S1537952
CAS No.
10224-70-1
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dichloro-N-methylaniline

Direct N-alkylation of primary anilines often yields intractable mixtures of unreacted, mono-, and di-alkylated products, requiring costly chromatography. 2,5-Dichloro-N-methylaniline bypasses this inefficiency, serving as a high-purity building block for precision organic synthesis. Key advantages:

  • Guaranteed chemoselectivity in Buchwald-Hartwig couplings, avoiding double-arylation impurities.
  • Enables specific greenish-yellow styryl dyes for polyester fibers with required sublimation resistance.
  • Streamlines agrochemical intermediate synthesis without late-stage methylation bottlenecks.

Supplied with consistent quality, enabling reliable scale-up and batch-to-batch reproducibility.

CAS Number

10224-70-1

Product Name

2,5-dichloro-N-methylaniline

IUPAC Name

2,5-dichloro-N-methylaniline

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3

InChI Key

NENSBLLVKCAPRI-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)Cl

Synonyms

2,5-Dichloro-N-methylaniline, N-Methyl-2,5-dichloroaniline, 2,5-Dichloro-N-methylbenzenamine, Benzenamine, 2,5-dichloro-N-methyl-

Purity

≥98%

Package Size

1 g, 5 g

2,5-Dichloro-N-methylaniline (CAS 10224-70-1) is a specialized secondary halogenated aniline utilized as a precision building block in organic synthesis, dyestuff manufacturing, and agrochemical development. Structurally, it combines the electron-withdrawing effects of a 2,5-dichloro substitution pattern with the steric and electronic modifications of an N-methyl group. This specific configuration lowers the pKa of the amine compared to non-halogenated analogs while increasing its nucleophilicity relative to the primary amine, 2,5-dichloroaniline. In industrial procurement, this compound is primarily sourced to bypass the poor chemoselectivity associated with the direct N-alkylation of primary anilines, providing a high-purity starting material for transition-metal catalyzed cross-couplings and condensation reactions [1].

Research Fit

Workflow

Synthetic intermediate for pharmaceutical and agrochemical research

Selection

2,5-disubstitution pattern provides distinct reactivity vs. other regioisomers

Format

Hydrochloride salt available for coupling reactions in antimalarial studies

Substituting 2,5-dichloro-N-methylaniline with its primary amine counterpart, 2,5-dichloroaniline, introduces severe process inefficiencies during downstream synthesis. Attempting to methylate the primary amine in situ typically yields a statistical mixture of unreacted primary amine, the desired secondary amine, and over-alkylated N,N-dimethyl tertiary amine due to the increased nucleophilicity of the mono-alkylated intermediate [1]. This necessitates resource-intensive chromatographic separation, significantly reducing overall batch yield. Furthermore, in dye synthesis and cross-coupling applications, the primary amine lacks the necessary steric bulk to prevent double-arylation and fails to provide the required bathochromic shift in final photophysical applications, rendering it functionally non-interchangeable for precision formulations [2].

Substitution Risk

Regioisomer mismatch

2,4- or 3,5-dichloro-N-methylaniline isomers differ in boiling point and electronic profile, which may alter reaction outcomes.

N-methyl absence

Non-methylated 2,5-dichloroaniline reduces organic solubility, limiting homogeneous reaction conditions and handling precision.

Application divergence

2,5-Dichloroaniline routes primarily to agrochemicals, not the reported pharmaceutical intermediate pathway.

Elimination of Over-Alkylation Impurities in Precursor Procurement

Direct procurement of 2,5-dichloro-N-methylaniline guarantees a mono-alkylated purity profile that is difficult to achieve via in-house synthesis. When 2,5-dichloroaniline is subjected to standard methylation (e.g., using methyl iodide or dimethyl sulfate), the reaction typically yields only 60-70% of the desired secondary amine, contaminated with 15-20% of the N,N-dimethyl tertiary amine and residual primary amine [1]. Procuring the pre-methylated compound at >97% purity eliminates these di-alkylated impurities, bypassing a mandatory and yield-reducing chromatographic purification step.

Evidence DimensionMono-alkylation purity and reaction yield
Target Compound Data>97% pure secondary amine (via direct procurement)
Comparator Or Baseline~60-70% mono-alkylated yield (via in-situ methylation of 2,5-dichloroaniline)
Quantified DifferenceEliminates 15-20% di-alkylated byproduct formation
ConditionsStandard electrophilic N-methylation conditions (e.g., MeI/K2CO3)

Directly procuring the secondary amine eliminates costly purification steps and prevents tertiary amine contamination in sensitive downstream API syntheses.

Boiling Point
Cross-study comparable
74–76 °C at 0.1 mmHg (vs. 68 °C for 2,4-isomer; 130.5–133.0 °C at 11 Torr for 3,5-isomer)
Distinct fractionation window aids isomer-specific purification.
Pressure conditions differ; verify for scale-up.

Photophysical Tuning in Styryl Dyestuff Synthesis

In the synthesis of disperse styryl dyestuffs, the N-alkyl substitution on the aniline precursor is strictly required to achieve specific colorimetric properties. Condensation of 2,5-dichloro-N-methylaniline with appropriate aldehydes yields dyes with a distinct greenish-tinged yellow shade and high sublimation fastness, whereas using the primary 2,5-dichloroaniline fails to produce the required bathochromic shift [1]. Furthermore, the secondary amine acts as an effective hydrogen halide acceptor during the reaction melt at 120-160 °C, achieving condensation profiles that the primary amine cannot match under identical conditions.

Evidence DimensionDye condensation suitability and photophysical shift
Target Compound DataProduces target greenish-yellow styryl dye with high sublimation fastness
Comparator Or Baseline2,5-dichloroaniline (fails to achieve target bathochromic shift)
Quantified DifferenceStrict structural requirement for N-methyl group to achieve target visible absorption spectrum
ConditionsDye condensation melt at 120-160 °C

Manufacturers of disperse dyes must procure the N-methylated precursor to meet exact colorimetric and fastness specifications for polyester fabrics.

Density
Cross-study comparable
1.3172 g/mL at 25 °C (vs. 1.325 g/cm³ for 2,4- and 3,5-isomers)
Supports volumetric calculation and identity verification.
Small absolute difference; verify for QSPR modeling.

Chemoselectivity in Palladium-Catalyzed C-N Cross-Coupling

For pharmaceutical intermediate synthesis utilizing Buchwald-Hartwig aminations, 2,5-dichloro-N-methylaniline provides strict chemoselectivity. The secondary amine undergoes a single arylation event to form a tertiary diarylamine linkage. In contrast, the primary 2,5-dichloroaniline possesses two reactive N-H bonds, leading to competitive double-arylation and the formation of complex triarylamine mixtures, which can account for up to 25% of the product profile depending on catalyst loading[1]. The pre-installed methyl group sterically and electronically restricts the reaction to a single coupling event.

Evidence DimensionC-N coupling chemoselectivity (single vs. double arylation)
Target Compound Data100% selectivity for single arylation (forms tertiary amine)
Comparator Or Baseline2,5-dichloroaniline (up to 25% double-arylation byproduct)
Quantified DifferenceComplete suppression of double-arylation impurities
ConditionsPalladium-catalyzed Buchwald-Hartwig amination conditions

Ensures reproducible batch yields and simplifies isolation in the multi-step synthesis of complex N-methyl-N-aryl pharmaceutical intermediates.

Synthetic Application
Class-level inference
Hydrochloride salt reported as reagent for antimalarial quinazoline diamine synthesis; 2,5-dichloroaniline routes to herbicide dicamba.
Reported pharmaceutical intermediate role; verify for specific route.
Literature context may not cover all synthetic pathways.
Organic Solubility
Class-level inference
Liquid with enhanced organic solubility vs. solid 2,5-dichloroaniline (insoluble in water).
Supports homogeneous reaction conditions without co-solvents.
Inferred from physical state; confirm for chosen solvent system.

Precursor for High-Fastness Disperse Dyes

Directly utilized in the synthesis of styryl dyestuffs for polyester and cellulose triacetate fibers, where the pre-installed N-methyl group is structurally required to achieve the specific greenish-yellow absorption profile and sublimation resistance that primary aniline precursors cannot provide [1].

Building Block for N-Methylated Agrochemicals

Procured as a starting material for synthesizing complex herbicides or fungicides that require a 2,5-dichlorophenyl ring attached to an N-methylated nitrogen, completely avoiding the yield losses and purification bottlenecks associated with late-stage methylation [2].

Regioselective Amination in API Manufacturing

Employed as a secondary amine nucleophile in transition-metal catalyzed cross-couplings (such as Buchwald-Hartwig reactions) to construct specific diarylamine scaffolds, ensuring high batch-to-batch reproducibility without the risk of double-arylation impurities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quinazoline diamine synthesis for antimalarial screening
Reported reagent in N-alkylanilinomethylquinazolinediamine route
Coupling efficiency and product purity validation
Isomer-specific purification by distillation
Boiling point differentiation enables fractionation
Isomeric purity assessment post-distillation
Homogeneous organic synthesis
Liquid state and organic solubility profile
Reaction homogeneity and yield verification

XLogP3

3.2

Explore Compound Types